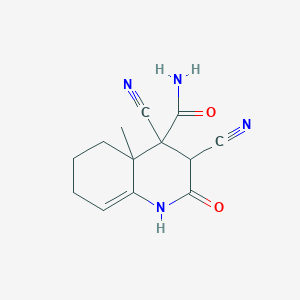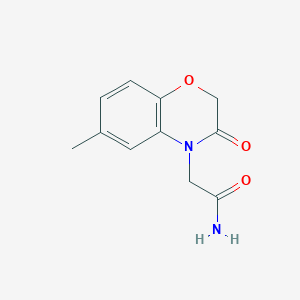
3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes multiple functional groups such as cyano, oxo, and carboxamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of appropriate precursors to form the quinoline core. This is followed by the introduction of cyano groups through nucleophilic substitution reactions. The final steps often involve the addition of the carboxamide group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, precise temperature control, and the use of catalysts to accelerate the reaction rates. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently.
化学反应分析
Types of Reactions
3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The cyano and oxo groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also inhibit or activate specific enzymes or receptors, modulating biochemical pathways.
相似化合物的比较
Similar Compounds
Quinoline: A simpler analog with a similar core structure but lacking the additional functional groups.
4-Hydroxyquinoline: Contains a hydroxyl group, offering different reactivity and biological activity.
2,4-Dicyanoquinoline: Shares the cyano groups but differs in the position and number of functional groups.
Uniqueness
3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
分子式 |
C13H14N4O2 |
|---|---|
分子量 |
258.28 g/mol |
IUPAC 名称 |
3,4-dicyano-4a-methyl-2-oxo-3,5,6,7-tetrahydro-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C13H14N4O2/c1-12-5-3-2-4-9(12)17-10(18)8(6-14)13(12,7-15)11(16)19/h4,8H,2-3,5H2,1H3,(H2,16,19)(H,17,18) |
InChI 键 |
CAZBIEWUMZDLJN-UHFFFAOYSA-N |
规范 SMILES |
CC12CCCC=C1NC(=O)C(C2(C#N)C(=O)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(furan-2-ylmethyl)-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11050659.png)
![N-{3-[(4-benzylpiperazin-1-yl)sulfonyl]-2,6-dimethylphenyl}methanesulfonamide](/img/structure/B11050664.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11050667.png)
![6-(1-ethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050672.png)
![6-(4-chloro-5-methyl-1H-pyrazol-3-yl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050674.png)

![4-Methyl-2-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole](/img/structure/B11050676.png)
![5-(3,4-dichlorophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B11050682.png)
![ethyl [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B11050699.png)
![7-(4-hydroxy-3,5-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11050706.png)
![Imidazo[1,2-a]pyridine-2-methanamine, N-(4-chloro-2-methoxyphenyl)-](/img/structure/B11050707.png)
![6-methyl-6H-imidazo[4,5-e][2,1,3]benzothiadiazole-7-thiol](/img/structure/B11050724.png)
![N-{[(furan-2-ylmethyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B11050725.png)
